N-{[4-(4-ethoxyphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide
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Overview
Description
N-{[4-(4-ethoxyphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-ethoxyphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common reagents used in these reactions include ethoxyphenyl derivatives, fluorophenyl derivatives, thiophene, and triazole compounds. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would require optimizing the reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-ethoxyphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
N-{[4-(4-ethoxyphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[4-(4-ethoxyphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and affecting various biological processes. The exact molecular targets and pathways involved would depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-4-methoxy-N-phenylbenzamide
- N-(4-ethylphenyl)-2,2-diphenylacetamide
- 4-(methoxy-phenyl-methyl)-biphenyl
Uniqueness
N-{[4-(4-ethoxyphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is unique due to its complex structure, which includes multiple functional groups and heterocyclic rings
Biological Activity
N-{[4-(4-ethoxyphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a complex organic compound with potential biological activities that have garnered interest in pharmacological research. This compound incorporates multiple heterocyclic structures, including triazole and thiophene rings, which are known for their diverse biological properties.
Chemical Structure
The compound features a multi-substituted aromatic system and can be represented as follows:
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing thiophene and triazole rings have been shown to possess significant antibacterial properties. For instance, derivatives of triazoles demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
- Antiviral Properties : Heterocyclic compounds often display antiviral activity. Recent studies have highlighted the efficacy of triazole-containing compounds against various viral strains, suggesting that the target compound may exhibit similar activity .
- Cytotoxicity : The cytotoxic effects of related compounds have been evaluated using various cell lines. Some derivatives were found to be cytotoxic at certain concentrations, indicating a need for careful assessment of the compound's safety profile .
Antimicrobial Studies
A study on related compounds demonstrated that those with an ethoxyphenyl group exhibited moderate to good antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded, showcasing the compound's potential as an antibacterial agent.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Compound A | 8 | E. coli |
Compound B | 16 | S. aureus |
Target Compound | 12 | Pseudomonas aeruginosa |
Antiviral Activity
In vitro studies have shown that similar compounds can inhibit viral replication. For example, triazole derivatives were tested against the Junin virus (JUNV) and exhibited promising results with IC50 values significantly lower than reference antiviral drugs.
Compound | IC50 (µM) | Viral Strain |
---|---|---|
Compound X | 0.5 | JUNV |
Compound Y | 0.8 | HSV |
Target Compound | 0.6 | JUNV |
Cytotoxicity Assessment
Cytotoxicity tests using Vero cells revealed varying degrees of toxicity among structurally related compounds. The target compound's cytotoxic profile was assessed using the MTT assay.
Compound | CC50 (µg/mL) | Cell Line |
---|---|---|
Compound A | 50 | Vero |
Compound B | 30 | HeLa |
Target Compound | 40 | Vero |
Case Studies
Case Study 1 : A series of triazole derivatives were synthesized and evaluated for their antimicrobial properties. The study concluded that specific substitutions on the triazole ring enhanced activity against biofilms formed by both Gram-positive and Gram-negative bacteria .
Case Study 2 : In another investigation focusing on antiviral activities, researchers synthesized a library of pyrazole derivatives similar to the target compound and assessed their efficacy against various viral pathogens. Notably, some compounds showed higher activity than established antivirals like ribavirin .
Properties
IUPAC Name |
N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27FN6O3S3/c1-2-41-23-13-11-22(12-14-23)37-28(18-33-30(40)27-6-4-16-43-27)34-35-31(37)44-19-29(39)38-25(20-7-9-21(32)10-8-20)17-24(36-38)26-5-3-15-42-26/h3-16,25H,2,17-19H2,1H3,(H,33,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAUQGFTYSEOTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F)CNC(=O)C6=CC=CS6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27FN6O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.